

An In-depth Technical Guide to Ethyl 5-chloro-5-oxopentanoate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ethyl 5-chloro-5-oxopentanoate*

Cat. No.: *B1580909*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Ethyl 5-chloro-5-oxopentanoate, a bifunctional molecule possessing both an ester and a reactive acyl chloride, serves as a versatile building block in modern organic synthesis. This guide provides a comprehensive overview of its chemical identity, including a detailed list of synonyms, physicochemical properties, and a discussion of its synthesis and reactivity. Particular emphasis is placed on its practical applications in the synthesis of complex molecules and its emerging role in medicinal chemistry and drug development. Safety protocols and handling procedures are also detailed to ensure its safe and effective use in a laboratory setting.

Chemical Identity and Nomenclature

Ethyl 5-chloro-5-oxopentanoate is systematically named according to IUPAC nomenclature, but it is frequently referred to by a variety of synonyms in commercial and academic literature. A thorough understanding of these alternative names is crucial for efficient literature searching and chemical sourcing.

Table 1: Synonyms and Identifiers for **Ethyl 5-chloro-5-oxopentanoate**

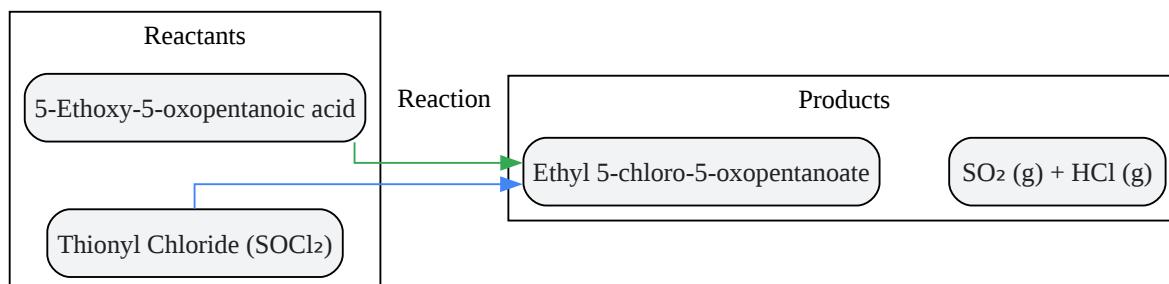
Identifier Type	Identifier
IUPAC Name	ethyl 5-chloro-5-oxopentanoate
CAS Number	5205-39-0 [1] [2] [3]
Common Synonyms	Glutaric acid monoethyl ester chloride [1] [3] [4] [5]
Ethyl glutaryl chloride	
Ethyl 4-(chloroformyl)butyrate	
Ethyl 5-chloro-5-oxovalerate	
4-(Ethoxycarbonyl)butanoyl chloride	
5-Chloro-5-oxopentanoic acid ethyl ester	
gamma-Carbethoxybutyryl chloride	
Pentanoic acid, 5-chloro-5-oxo-, ethyl ester	
Molecular Formula	C ₇ H ₁₁ ClO ₃ [1] [3] [4]
InChI Key	KKJAQUGGQMCNJY-UHFFFAOYSA-N

It is important to note that this compound is a reagent chemical and is typically not marketed under specific trade names. Instead, it is sold by various chemical suppliers under its chemical name or one of its common synonyms.

Physicochemical Properties

A clear understanding of the physical and chemical properties of **Ethyl 5-chloro-5-oxopentanoate** is fundamental to its application in synthesis, dictating reaction conditions and purification strategies.

Table 2: Physicochemical Data for **Ethyl 5-chloro-5-oxopentanoate**


Property	Value	Source
Molecular Weight	178.61 g/mol	[1] [3] [4]
Appearance	Colorless to light yellow clear liquid	[5]
Boiling Point	68-70 °C at 0.07 mmHg	
Refractive Index	n _{20/D} 1.443	
Solubility	Soluble in water and organic solvents like ether, chloroform, and dichloromethane.	[5]

Synthesis and Reactivity

General Synthesis Pathway

Ethyl 5-chloro-5-oxopentanoate is typically synthesized from its corresponding carboxylic acid, 5-ethoxy-5-oxopentanoic acid (also known as glutaric acid monoethyl ester). The conversion of the carboxylic acid to the acyl chloride is a standard transformation in organic chemistry, commonly achieved by treatment with a chlorinating agent. Thionyl chloride (SOCl_2) is a frequently used reagent for this purpose due to the clean reaction byproducts (SO_2 and HCl as gases).[\[6\]](#)

The reaction is generally carried out under anhydrous and inert conditions to prevent hydrolysis of the acyl chloride product.[\[5\]](#)

[Click to download full resolution via product page](#)

Caption: General synthesis of **Ethyl 5-chloro-5-oxopentanoate**.

Reactivity Profile

The synthetic utility of **Ethyl 5-chloro-5-oxopentanoate** stems from its bifunctional nature. The acyl chloride is a highly reactive electrophile, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles, including alcohols, amines, and carbanions. The ethyl ester group is more stable under these conditions but can be hydrolyzed or transesterified under acidic or basic conditions, or reduced using appropriate reducing agents. This differential reactivity allows for sequential modifications at either end of the five-carbon chain, making it a valuable linker and building block.

Applications in Research and Drug Development

Ethyl 5-chloro-5-oxopentanoate is a valuable reagent for the synthesis of more complex molecules, finding applications in medicinal chemistry and materials science.

Intermediate in the Synthesis of Bioactive Molecules

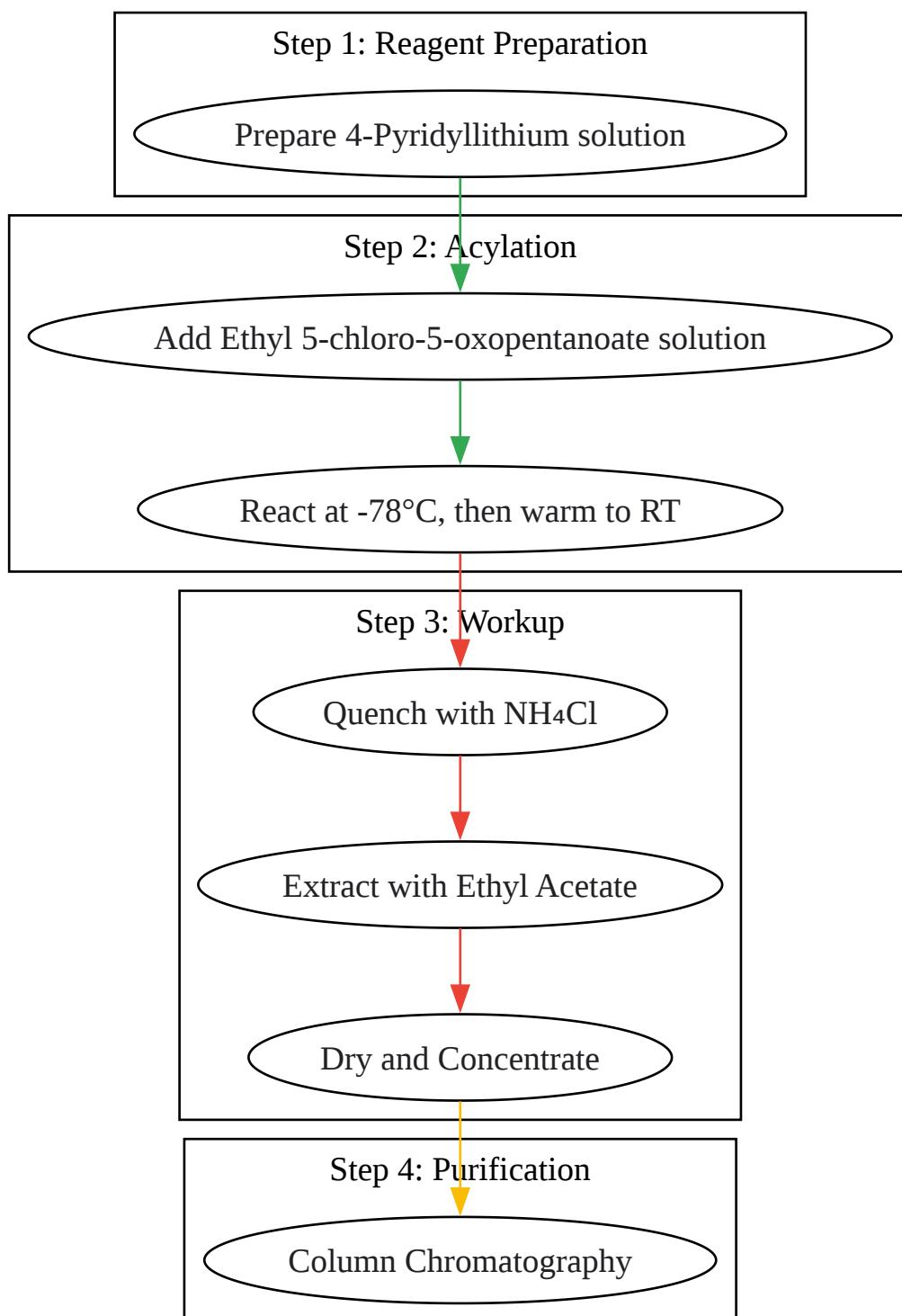
This compound has been utilized in the preparation of various biologically active molecules. For instance, it has been used in pharmaceutical preparations for treating chronic pulmonary diseases and autoimmune diseases.^{[1][4]} It also shows potential in cancer treatment and for its anti-inflammatory and dopamine-enhancing effects.^{[1][4]}

Role as a Linker in Bioconjugation and Drug Delivery

The linear five-carbon chain of **Ethyl 5-chloro-5-oxopentanoate** makes it an attractive candidate for use as a linker in the development of drug conjugates. The acyl chloride can react with a functional group on a drug molecule, while the ester can be hydrolyzed to a carboxylic acid, which can then be coupled to a targeting moiety, such as an antibody or a polymer. This application is of significant interest in the field of targeted drug delivery and the development of antibody-drug conjugates (ADCs).

Experimental Protocol: Synthesis of Ethyl 5-oxo-5-(4-pyridyl)valerate

This protocol details the use of **Ethyl 5-chloro-5-oxopentanoate** as an electrophile in a coupling reaction with an organolithium reagent, demonstrating its utility in constructing carbon-carbon bonds.


Materials and Reagents:

- 4-Bromopyridine
- n-Butyllithium (2.5 M in hexanes)
- **Ethyl 5-chloro-5-oxopentanoate** (Ethyl glutaryl chloride)
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Ethyl acetate (EtOAc)
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)
- Silica gel for column chromatography

Procedure:

- Preparation of 4-Pyridyllithium:
 - To a flame-dried 250 mL three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add 4-bromopyridine (1.58 g, 10 mmol) and 50 mL of anhydrous THF.
 - Cool the solution to -78 °C using a dry ice/acetone bath.
 - Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11 mmol) dropwise to the stirred solution over 15 minutes, ensuring the internal temperature does not exceed -70 °C.

- Stir the resulting dark red solution at -78 °C for 1 hour to ensure complete formation of 4-pyridyllithium.
- Acylation Reaction:
 - In a separate flame-dried 100 mL round-bottom flask, dissolve **Ethyl 5-chloro-5-oxopentanoate** (1.78 g, 10 mmol) in 20 mL of anhydrous THF.
 - Slowly add the solution of **Ethyl 5-chloro-5-oxopentanoate** to the 4-pyridyllithium solution at -78 °C via a syringe or dropping funnel over 20 minutes.
 - Allow the reaction mixture to stir at -78 °C for 2 hours.
 - Gradually warm the reaction mixture to room temperature and stir for an additional 1 hour.
- Quenching and Workup:
 - Cool the reaction mixture to 0 °C in an ice bath.
 - Carefully quench the reaction by the slow, dropwise addition of 20 mL of saturated aqueous ammonium chloride solution.
 - Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
 - Wash the combined organic layers with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purification:
 - Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Ethyl 5-oxo-5-(4-pyridyl)valerate.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of Ethyl 5-oxo-5-(4-pyridyl)valerate.

Safety and Handling

Ethyl 5-chloro-5-oxopentanoate is a corrosive and moisture-sensitive compound that requires careful handling to ensure laboratory safety.

- Hazard Classification: Skin Corrosion 1B.
- GHS Pictogram: GHS05 (Corrosion).
- Signal Word: Danger.
- Hazard Statements: H314 - Causes severe skin burns and eye damage.
- Precautionary Statements:
 - P280: Wear protective gloves/protective clothing/eye protection/face protection.
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
 - P310: Immediately call a POISON CENTER or doctor/physician.

Handling and Storage:

- Handle in a well-ventilated area, preferably in a fume hood.
- Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent contact with moisture.
- Recommended storage temperature is 2-8°C.

Conclusion

Ethyl 5-chloro-5-oxopentanoate is a highly valuable and versatile reagent in organic synthesis. Its bifunctional nature, with a reactive acyl chloride and a more stable ethyl ester, allows for a wide range of chemical transformations. This makes it a key building block for the synthesis of complex organic molecules, including those with potential applications in the pharmaceutical industry. A thorough understanding of its nomenclature, properties, reactivity,

and safe handling procedures is essential for its effective and safe utilization in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Glutaric acid monoethyl ester chloride | CymitQuimica [cymitquimica.com]
- 2. buildingblock.bocsci.com [buildingblock.bocsci.com]
- 3. scbt.com [scbt.com]
- 4. Glutaric acid monoethyl ester chloride | 5205-39-0 | FAA20539 [biosynth.com]
- 5. chembk.com [chembk.com]
- 6. 5205-39-0 | Ethyl 5-chloro-5-oxopentanoate | Ambeed.com [ambeed.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Ethyl 5-chloro-5-oxopentanoate]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1580909#ethyl-5-chloro-5-oxopentanoate-synonyms-and-trade-names>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com